2-{[2-(2,6-Dimethylmorpholino)-1,3-thiazol-5-yl]methylene}malononitrile
Description
2-{[2-(2,6-Dimethylmorpholino)-1,3-thiazol-5-yl]methylene}malononitrile is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a morpholine ring, a thiazole ring, and a malononitrile group.
Properties
IUPAC Name |
2-[[2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-5-yl]methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-9-7-17(8-10(2)18-9)13-16-6-12(19-13)3-11(4-14)5-15/h3,6,9-10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQQEGYUXQPGPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(S2)C=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[2-(2,6-Dimethylmorpholino)-1,3-thiazol-5-yl]methylene}malononitrile typically involves the reaction of 2,6-dimethylmorpholine with a thiazole derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-{[2-(2,6-Dimethylmorpholino)-1,3-thiazol-5-yl]methylene}malononitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-{[2-(2,6-Dimethylmorpholino)-1,3-thiazol-5-yl]methylene}malononitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[2-(2,6-Dimethylmorpholino)-1,3-thiazol-5-yl]methylene}malononitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-{[2-(2,6-Dimethylmorpholino)-1,3-thiazol-5-yl]methylene}malononitrile can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but may differ in specific functional groups or substituents.
Thiazole derivatives: Compounds containing the thiazole ring, which may have different substituents or additional functional groups.
Morpholine derivatives: Compounds containing the morpholine ring, which may have different substituents or additional functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity .
Biological Activity
The compound 2-{[2-(2,6-Dimethylmorpholino)-1,3-thiazol-5-yl]methylene}malononitrile is a thiazole derivative that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 272.36 g/mol. The compound features a thiazole ring substituted with a dimethylmorpholino group and a malononitrile moiety, which contributes to its unique biological properties.
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study focusing on similar compounds demonstrated that derivatives with a thiazole core showed potent activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Table 1: Antimicrobial Efficacy of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 8 µg/mL |
| This compound | P. aeruginosa | 10 µg/mL |
Antitumor Activity
The compound has also been evaluated for its antitumor potential. In vitro studies using cancer cell lines have shown that it can inhibit cell proliferation and induce apoptosis in various cancer types.
Case Study: Antitumor Efficacy in Lung Cancer Cell Lines
A study investigated the effects of thiazole derivatives on human lung cancer cell lines (A549, HCC827). The results indicated that the compound significantly reduced cell viability at concentrations above 20 µM.
Table 2: Cytotoxic Effects on Lung Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15.3 | Apoptosis induction |
| HCC827 | 18.7 | Cell cycle arrest |
Enzyme Inhibition
The compound has been reported to act as an inhibitor of specific enzymes involved in critical biological processes. For example, it has shown inhibitory effects on tyrosinase, an enzyme crucial for melanin production.
Table 3: Tyrosinase Inhibition Data
| Compound | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| This compound | 5.0 | Kojic Acid: 24.09 |
The proposed mechanisms for the biological activities of the compound include:
- Enzyme Inhibition: The compound likely interacts with enzyme active sites, altering their function.
- Cell Cycle Modulation: It may induce cell cycle arrest at specific phases, leading to reduced proliferation.
- Apoptosis Induction: The compound can trigger apoptotic pathways in cancer cells, promoting programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
